molecular formula C16H12F3NO4 B2906500 5-(Phenylmethoxycarbonylamino)-2-(trifluoromethyl)benzoic acid CAS No. 2287313-66-8

5-(Phenylmethoxycarbonylamino)-2-(trifluoromethyl)benzoic acid

Cat. No.: B2906500
CAS No.: 2287313-66-8
M. Wt: 339.27
InChI Key: LGCWANCPWGHMET-UHFFFAOYSA-N
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Description

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They are used as key intermediates in medicinal chemistry .


Synthesis Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . There are various methods available for their synthesis .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a trifluoromethyl group (CF3) attached to a carbon atom .


Chemical Reactions Analysis

The trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation involve carbon-centered radical intermediates .


Physical and Chemical Properties Analysis

Trifluoromethyl-containing compounds have unique physical and chemical properties due to the presence of the trifluoromethyl group .

Mechanism of Action

The mechanism of action of these compounds often involves the trifluoromethyl group. This group is increasingly important in pharmaceuticals, agrochemicals, and materials .

Future Directions

The future of trifluoromethyl-containing compounds looks promising, with ongoing research into their synthesis and applications .

Properties

IUPAC Name

5-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO4/c17-16(18,19)13-7-6-11(8-12(13)14(21)22)20-15(23)24-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCWANCPWGHMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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